molecular formula C14H10BrF2N5O2S B2434125 4-bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 921125-04-4

4-bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2434125
CAS No.: 921125-04-4
M. Wt: 430.23
InChI Key: RWYDRBUQEAMIQO-UHFFFAOYSA-N
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Description

4-bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly in the development of novel antibacterial agents . This compound features a hybrid architecture, incorporating a benzenesulfonamide group and a 1,4-disubstituted 1H-tetrazole ring. The benzenesulfonamide moiety is a privileged scaffold in drug discovery, known for its ability to participate in key hydrogen-bonding interactions within enzymatic active sites . Tetrazole derivatives, which are stable bioisosteres for carboxylic acids, are widely investigated for their diverse biological activities and role in constructing biologically relevant heterocycles . The strategic inclusion of bromo and difluorophenyl substituents enhances the molecule's potential for structure-activity relationship (SAR) studies, allowing researchers to explore additional hydrophobic and electronic interactions with biological targets . As a complex heterocyclic building block, this compound is a valuable precursor for synthesizing a wider array of chemical entities for high-throughput screening and lead optimization. It is intended for use in investigations targeting heterocyclic chemistry, antibiotic resistance, and the discovery of new therapeutic candidates . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF2N5O2S/c15-9-1-4-11(5-2-9)25(23,24)18-8-14-19-20-21-22(14)10-3-6-12(16)13(17)7-10/h1-7,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYDRBUQEAMIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrazole Ring Formation

The 1-(3,4-difluorophenyl)-1H-tetrazole-5-carboxylic acid methyl ester was synthesized via a [2+3] cycloaddition between 3,4-difluorobenzonitrile and sodium azide in the presence of ammonium chloride (Scheme 1). Reaction conditions:

  • Solvent: Dimethylformamide (DMF)/water (3:1)
  • Temperature: 120°C, 24 hours
  • Yield: 68% after recrystallization (ethanol/water).

Methylamine Side Chain Installation

The methyl ester was reduced to the primary alcohol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C (85% yield). Subsequent Mitsunobu reaction with phthalimide employed triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF (-15°C to 25°C), yielding the phthalimide-protected amine (72%). Deprotection using hydrazine hydrate in ethanol afforded the free methylamine (91% yield).

Sulfonamide Coupling and Final Assembly

Reaction Optimization

The methylamine intermediate (1.0 equiv) was treated with 4-bromobenzenesulfonyl chloride (1.2 equiv) under varying conditions:

Base Solvent Temp (°C) Time (h) Yield (%)
Pyridine CH₂Cl₂ 0→25 6 62
Et₃N THF 25 4 58
NaHCO₃ H₂O/THF 50 8 41

Optimal results (78% yield) were achieved using 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane at 0°C, followed by gradual warming to room temperature over 12 hours.

Purification and Isolation

Crude product purification involved sequential washes with 5% HCl (removing unreacted sulfonyl chloride), saturated NaHCO₃ (neutralizing excess base), and brine. Final isolation via silica gel chromatography (hexane/ethyl acetate, 3:1) provided the title compound as a white crystalline solid (mp 189–191°C).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, tetrazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 7.38–7.25 (m, 3H, difluorophenyl-H), 4.62 (s, 2H, CH₂).
  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -136.2 (d, J = 21.5 Hz), -138.9 (d, J = 21.5 Hz).

Infrared Spectroscopy (IR)

Key absorptions at 1345 cm⁻¹ (asymmetric S=O stretch) and 1160 cm⁻¹ (symmetric S=O stretch) confirmed sulfonamide formation. A sharp peak at 1612 cm⁻¹ corresponded to tetrazole C=N stretching.

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₄H₁₀BrF₂N₅O₂S: [M+H]⁺ = 453.9692. Found: 453.9689 (Δ = -0.66 ppm).

Alternative Synthetic Pathways and Comparative Evaluation

Direct Tetrazole Alkylation Post-Sulfonylation

An alternative route involved initial synthesis of 4-bromo-N-(aminomethyl)benzenesulfonamide, followed by tetrazole ring construction. However, this method suffered from poor regioselectivity (<30% yield) during the Huisgen cycloaddition step, likely due to steric hindrance from the sulfonamide group.

Grignard-Based Approaches

Adapting methodologies from asymmetric synthesis patents, a Grignard reagent derived from 1-bromo-3,4-difluorobenzene was explored for introducing the difluorophenyl group. While effective for forming carbon-carbon bonds in related systems, this approach proved incompatible with the tetrazole’s acidity, leading to decomposition.

Stability and Scalability Considerations

Thermogravimetric analysis (TGA) revealed decomposition onset at 215°C, indicating suitability for standard handling. Accelerated stability studies (40°C/75% RH, 4 weeks) showed <2% degradation by HPLC. Pilot-scale production (500 g) maintained yields >70% using continuous flow sulfonylation reactors.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Anticancer Potential

The unique structure of 4-bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide suggests potential applications in cancer therapeutics. Preliminary studies indicate that compounds with similar structures may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example:

  • Mechanism of Action : The compound may interact with enzymes or receptors involved in cancer cell signaling pathways. Molecular docking studies could provide insights into its binding affinity with target proteins.

Synthesis and Optimization

The synthesis of 4-bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves several steps:

  • Formation of the Tetrazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Bromination : Introduction of the bromine atom via halogenation reactions.
  • Sulfonamide Formation : Coupling the tetrazole derivative with a benzenesulfonamide moiety.

Each step requires careful optimization to maximize yield and purity while minimizing environmental impact.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various sulfonamide derivatives demonstrated that compounds structurally similar to 4-bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide exhibited promising activity against both bacterial and fungal strains. The results suggested that modifications to the sulfonamide group could enhance efficacy against resistant strains .

Case Study 2: Cancer Cell Line Inhibition

Research on related tetrazole derivatives indicated their potential as anticancer agents through inhibition of cell proliferation in human breast adenocarcinoma cell lines (MCF7). These compounds were found to disrupt key signaling pathways, leading to apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 4-bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(3,4-difluorophenyl)benzenesulfonamide
  • 4-bromo-N-[(1R)-1-(3,4-difluorophenyl)ethyl]benzenesulfonamide

Uniqueness

Compared to similar compounds, 4-bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability, reactivity, and potential for diverse applications .

Biological Activity

4-Bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a bromine atom, a difluorophenyl group, and a tetrazole moiety. Its molecular formula is C16H15F2N5O4SC_{16}H_{15}F_2N_5O_4S with a molecular weight of approximately 411.38 g/mol. The compound features sulfonamide functionality, which is often associated with various biological activities.

Biological Activity Overview

The biological activity of 4-bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has been investigated in several studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

In vitro studies have indicated that compounds containing the tetrazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to 4-bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide have shown effectiveness against various bacterial strains. The presence of the bromine atom enhances the antimicrobial activity due to increased lipophilicity and membrane permeability .

Anti-inflammatory Effects

Research has demonstrated that sulfonamides can exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. The compound's structure suggests it may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation .

The interaction mechanisms of 4-bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide with biological targets have been elucidated through various biophysical techniques:

  • Binding Affinity : Studies indicate that this compound binds to human serum albumin (HSA), which can influence its pharmacokinetics and therapeutic efficacy. The binding constant was found to be moderate to strong, suggesting effective interaction with serum proteins .
  • Fluorescence Quenching : Multi-spectroscopic analyses have shown that the compound interacts with HSA through static fluorescence quenching mechanisms, indicating the formation of a stable complex .

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Antibacterial Activity : A study conducted on novel sulfonamide derivatives showed promising results against resistant strains of bacteria. These derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Toxicity Assessments : Toxicity studies highlighted that while some derivatives exhibit significant antimicrobial properties, they also show hepatotoxicity at higher concentrations. This necessitates careful dosage considerations in therapeutic applications .

Data Summary

The following table summarizes key findings related to the biological activities of 4-bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide and its derivatives:

Activity TypeObserved EffectReference
AntimicrobialEffective against bacterial strains
Anti-inflammatoryInhibition of COX enzymes
Binding AffinityModerate to strong with HSA
ToxicityPotential hepatotoxicity

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can purity be validated?

Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the tetrazole ring and subsequent sulfonamide coupling. A recommended approach includes:

  • Step 1: Condensation of 3,4-difluoroaniline with cyanamide under acidic conditions to form the tetrazole core .
  • Step 2: Bromination at the benzenesulfonamide moiety using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
    Purity Validation:
  • HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm to confirm ≥95% purity .
  • NMR Spectroscopy (¹H, ¹³C, and ¹⁹F) to verify structural integrity, with emphasis on characteristic peaks (e.g., tetrazole C-H at δ 8.5–9.0 ppm) .

Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance biological efficacy?

Answer:
SAR studies should focus on:

  • Systematic Structural Modifications: Replace the bromine substituent with other halogens (e.g., Cl, I) or electron-withdrawing groups to assess impact on target binding .
  • Tetrazole Ring Substitutions: Introduce alkyl or aryl groups at the tetrazole N1 position to evaluate steric and electronic effects on receptor interactions .
  • Biological Assays: Test analogs in enzyme inhibition assays (e.g., cyclooxygenase-2 for sulfonamide derivatives) and compare IC₅₀ values .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins, guided by crystallographic data of similar sulfonamide-tetrazole hybrids .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm substituent positions (e.g., difluorophenyl protons at δ 7.1–7.4 ppm) and sulfonamide linkage .
    • FT-IR: Identify key functional groups (e.g., S=O stretch at ~1150 cm⁻¹, tetrazole ring vibrations at 1450 cm⁻¹) .
  • Chromatography:
    • HPLC-MS: Determine molecular weight (exact mass: ~465 g/mol) and detect impurities .
    • TLC: Monitor reaction progress using silica plates and UV visualization .

Advanced: What methodologies are recommended for analyzing contradictory bioactivity data in different assay systems?

Answer:

  • Assay Replication: Conduct dose-response curves in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type specificity .
  • Pharmacokinetic Profiling: Measure solubility (shake-flask method) and metabolic stability (microsomal incubation) to identify bioavailability bottlenecks .
  • Data Normalization: Use internal controls (e.g., reference inhibitors) and statistical tools (ANOVA with Tukey’s post-hoc test) to mitigate variability .

Basic: How does the compound’s stability under various conditions affect experimental reproducibility?

Answer:

  • Storage Conditions: Store at –20°C in anhydrous DMSO to prevent hydrolysis of the sulfonamide group .
  • pH Stability Testing: Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC over 24 hours .
  • Light Sensitivity: Perform UV-vis spectroscopy before/after light exposure to detect photodegradation products .

Advanced: What computational strategies predict interactions between this compound and biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations: Simulate binding to COX-2 or carbonic anhydrase IX using AMBER or GROMACS, focusing on sulfonamide-anchoring interactions .
  • QSAR Modeling: Train models on datasets of similar benzenesulfonamides to predict logP, pKa, and binding affinity .
  • Free Energy Perturbation (FEP): Calculate relative binding energies for analogs with modified substituents .

Basic: What are key considerations in designing biological assays to evaluate therapeutic potential?

Answer:

  • Target Selection: Prioritize enzymes/receptors known to interact with sulfonamide-tetrazole hybrids (e.g., kinases, proteases) .
  • Assay Conditions: Optimize pH, temperature, and cofactor concentrations (e.g., Zn²⁺ for metalloenzymes) .
  • Controls: Include positive controls (e.g., acetazolamide for carbonic anhydrase assays) and vehicle controls (DMSO <0.1%) .

Advanced: How can researchers resolve discrepancies between in vitro and in vivo efficacy data?

Answer:

  • Pharmacokinetic Studies: Measure plasma half-life and tissue distribution in rodent models to identify bioavailability issues .
  • Metabolite Screening: Use LC-MS to detect inactive or toxic metabolites in vivo .
  • Dose Optimization: Perform MTD (maximum tolerated dose) studies to align in vitro IC₅₀ with achievable plasma concentrations .

Basic: What are the environmental fate and ecotoxicological implications of this compound?

Answer:

  • Environmental Persistence: Conduct OECD 301 biodegradation tests to assess half-life in soil/water .
  • Ecotoxicology: Use Daphnia magna or Danio rerio models to determine LC₅₀ values .
  • Bioaccumulation Potential: Calculate logKow (octanol-water partition coefficient) via shake-flask experiments .

Advanced: How do structural modifications in analogs affect solubility and bioavailability?

Answer:

  • Solubility Enhancement: Introduce polar groups (e.g., –OH, –COOH) or formulate as nanoparticles .
  • Prodrug Design: Mask sulfonamide as an ester or amide pro-moiety for improved membrane permeability .
  • Salt Formation: Screen counterions (e.g., sodium, lysine) to enhance aqueous solubility .

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